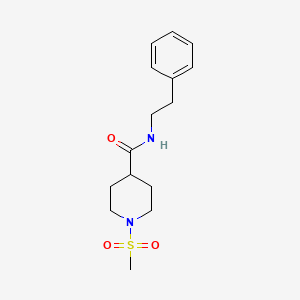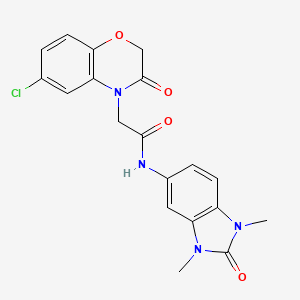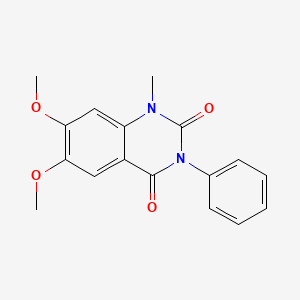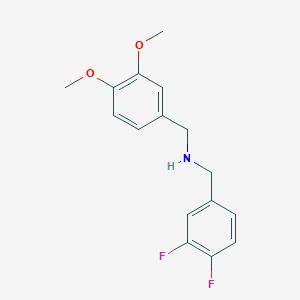![molecular formula C12H14ClNO B5695155 N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5695155.png)
N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. It was first synthesized by a team of researchers at Cylene Pharmaceuticals in 2005. Since then, CX-5461 has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide selectively targets the transcription of ribosomal RNA (rRNA) by inhibiting Pol I. This results in the downregulation of protein synthesis and cell cycle arrest, ultimately leading to cell death.
Biochemical and Physiological Effects
N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide has been found to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It also induces autophagy, a process by which cells recycle damaged or unnecessary components, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide is its specificity for Pol I transcription, which reduces the risk of off-target effects. However, its potency and selectivity may also pose a challenge in designing appropriate control experiments. Additionally, the compound's stability and solubility may also affect its use in lab experiments.
Zukünftige Richtungen
N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. Future research may focus on optimizing the compound's pharmacokinetic properties, identifying biomarkers of response, and exploring its potential in combination with other cancer therapies.
In conclusion, N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide is a small molecule inhibitor with potential therapeutic applications in cancer treatment. Its selective targeting of Pol I transcription and induction of cell death make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
The synthesis of N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide involves several steps, including the reaction of 3-chloroaniline with ethyl 2-bromoacetate, followed by the reduction of the resulting ester with sodium borohydride. The final product is obtained by reacting the resulting amine with cyclopropanecarboxylic acid chloride.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to be effective in reducing tumor growth in animal models of cancer.
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-3-1-2-9(8-11)6-7-14-12(15)10-4-5-10/h1-3,8,10H,4-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKKPTPWXKHKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)







![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)
![2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)

![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5695167.png)